Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane is an organotin compound that features a tin atom bonded to a triethyl group and a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane typically involves the reaction of triethyltin hydroxide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and compliance with regulations.
Chemical Reactions Analysis
Types of Reactions
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction: The tin center can be oxidized or reduced, altering the oxidation state of the tin atom and potentially leading to different reactivity patterns.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of triethyltin hydroxide and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, can be used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the tin center.
Reducing Agents: Such as lithium aluminum hydride, can reduce the tin center.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products
Substitution Products: Various organotin compounds depending on the nucleophile used.
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
Hydrolysis Products: Triethyltin hydroxide and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tin into organic molecules, which can be useful in the synthesis of complex organic compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism by which Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the sulfonyl group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Triethyltin Chloride: Another organotin compound with similar reactivity but different substituents.
Triethyl[(4-nitrobenzene-1-sulfonyl)oxy]stannane: Similar structure but with a nitro group instead of a methyl group.
Triethyl[(4-methoxybenzene-1-sulfonyl)oxy]stannane: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane is unique due to the presence of the 4-methylbenzenesulfonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
676235-01-1 |
---|---|
Molecular Formula |
C13H22O3SSn |
Molecular Weight |
377.1 g/mol |
IUPAC Name |
triethylstannyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C2H5.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H,8,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LGTLGIONQQQCEY-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.